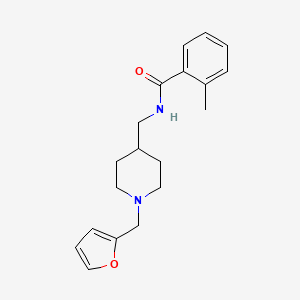

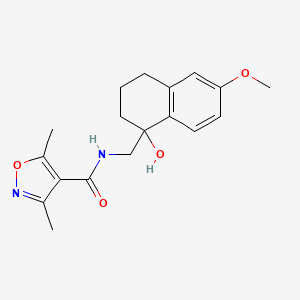

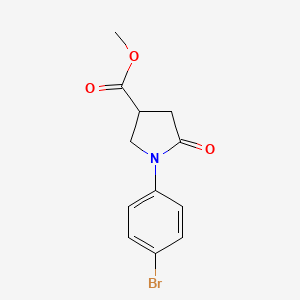

![molecular formula C17H14N4O2S2 B2759201 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide CAS No. 379236-25-6](/img/structure/B2759201.png)

2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been reported in the literature . One method involves C-H Bond Functionalization of Disulfide Intermediates . Another method uses a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature .Chemical Reactions Analysis

The chemical reactions involving benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives can vary widely depending on the specific compound and reaction conditions. The synthesis methods mentioned above involve several chemical reactions, including C-H bond functionalization and multi-component fusion reactions .Aplicaciones Científicas De Investigación

COX Inhibitory Activity

Compounds structurally related to the mentioned chemical, particularly those with a triazinylthio moiety and a methoxyphenyl group, have been studied for their COX inhibitory activities. For instance, derivatives exhibiting strong inhibitory action on the COX-2 enzyme have been synthesized, highlighting their potential in addressing inflammation and related conditions (Ertas et al., 2022).

Antitumor Activity

Research into benzothiazole derivatives bearing different heterocyclic rings has unveiled compounds with significant anticancer activities against a variety of cancer cell lines. This includes the synthesis of compounds using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, demonstrating the versatility of these molecules in targeting neoplastic diseases (Yurttaş et al., 2015).

Antiviral Activity

Derivatives incorporating the benzimidazole and triazole moieties have been synthesized and tested for their activity against viruses, such as hepatitis C virus (HCV), showcasing the potential of these compounds in antiviral therapies (Youssif et al., 2016).

Antimicrobial and Antibacterial Evaluation

The synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nucleus under ultrasound irradiation has been reported, with these compounds displaying promising antimicrobial activities against a range of bacterial and fungal strains. Such findings suggest their applicability in developing new antimicrobial agents (Rezki, 2016).

Enzyme Inhibition and Molecular Docking Studies

Novel compounds with the benzothiazole/benzoxazole core have been investigated for their enzyme inhibitory properties and anti-inflammatory activities. Molecular docking studies have further elucidated their potential mechanisms of action, offering insights into their therapeutic applications (Tariq et al., 2018).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-23-13-8-4-2-6-11(13)18-15(22)10-24-16-19-20-17-21(16)12-7-3-5-9-14(12)25-17/h2-9H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNPFWNYHQTIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

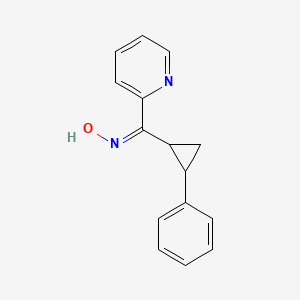

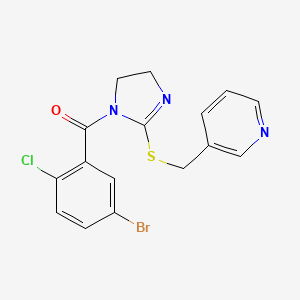

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2759124.png)

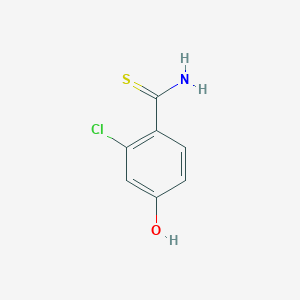

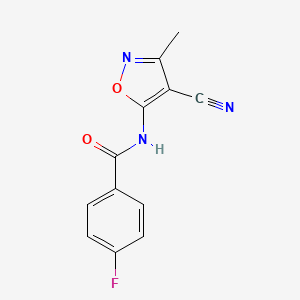

![Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2759130.png)

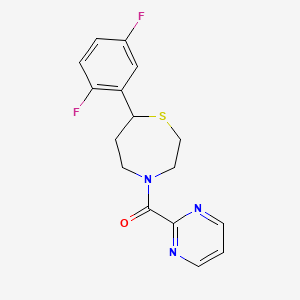

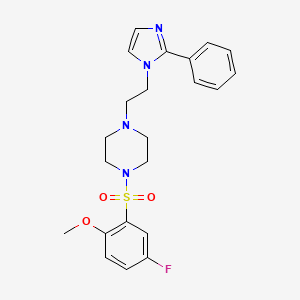

![N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2759137.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2759138.png)

![7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B2759141.png)